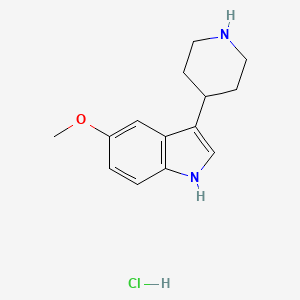

5-甲氧基-3-(哌啶-4-基)-1H-吲哚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

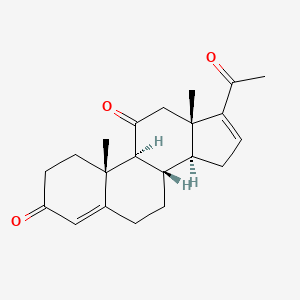

The synthesis of 5-Methoxy-3-(piperidin-4-yl)-1H-indole derivatives involves optimization of novel series of 3-(piperazinylmethyl) indole derivatives as antagonists, showcasing their potential in the treatment of cognitive disorders through affinity and selectivity at specific target sites (Nirogi et al., 2017). Another process development for a similar compound emphasizes the chromatography-free preparation, indicating a methodology for large-scale synthesis (Anderson et al., 1997).

Molecular Structure Analysis

The molecular structure of these compounds has been explored through various studies, focusing on their high affinity for human receptors and selectivity over other target sites. The detailed structural analysis enables understanding of their biochemical properties and potential therapeutic applications.

Chemical Reactions and Properties

These compounds exhibit significant chemical reactions, such as synergistic effects in combination therapies for cognitive disorders, demonstrating their biochemical utility and potential in pharmacological applications. Their high selectivity and efficacy in preclinical models highlight their chemical properties and reactions relevant to therapeutic use (Nirogi et al., 2017).

科学研究应用

吲哚合成和分类

吲哚化合物,包括类似于“5-甲氧基-3-(哌啶-4-基)-1H-吲哚盐酸盐”的化合物,由于其广泛的生物活性而成为有机合成的焦点。一篇关于吲哚合成的综述对用于构建吲哚及其衍生物的各种方法和策略进行了分类,突出了它们在药物化学和药物设计中的重要性(Taber & Tirunahari, 2011)。

吲哚生物碱的药理潜力

吲哚生物碱与“5-甲氧基-3-(哌啶-4-基)-1H-吲哚盐酸盐”共享核心结构,展示出广泛的药理活性。一篇关于植物源吲哚生物碱的综述讨论了它们在抗癌、抗菌、抗病毒、抗真菌、抗炎和神经保护等方面的作用,表明这些化合物在治疗应用中的潜力(Omar et al., 2021)。

吲哚在神经保护和心理健康中的作用

某些吲哚衍生物被探索其神经保护和心理健康益处。例如,突出了5-羟色胺受体在抑郁症中的作用以及用吲哚基化合物靶向这些受体的潜力,提出了开发新型抗抑郁药物的途径(Wang et al., 2019)。

吲哚在肝脏保护中的作用

吲哚-3-甲醇(I3C)及其与吲哚核心结构相关的衍生物在保护慢性肝病方面显示出有希望的结果。这包括抗纤维化、抗肿瘤、抗氧化和抗炎作用,展示了吲哚化合物在肝脏保护中的治疗潜力(Wang et al., 2016)。

材料科学中的吲哚衍生物

除了药理应用外,吲哚衍生物还被用于材料科学中,例如从可再生资源合成聚合物和功能材料。将生物质转化为呋喃衍生物,包括从吲哚结构衍生的衍生物,用于可持续获取新一代聚合物和燃料(Chernyshev et al., 2017)。

属性

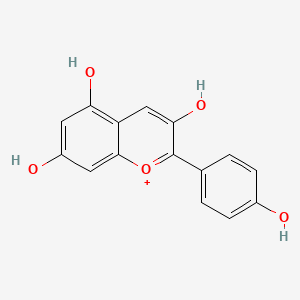

IUPAC Name |

5-methoxy-3-piperidin-4-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-3,8-10,15-16H,4-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEODICLZKZAYHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975581 |

Source

|

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride | |

CAS RN |

60155-65-9 |

Source

|

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

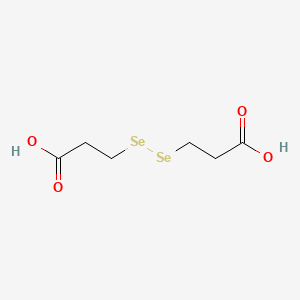

![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)